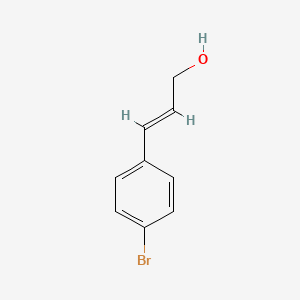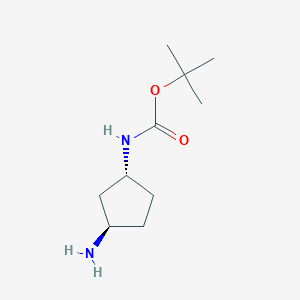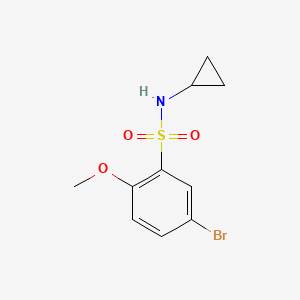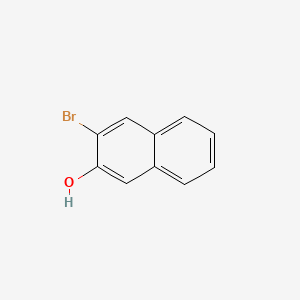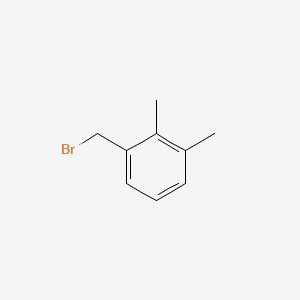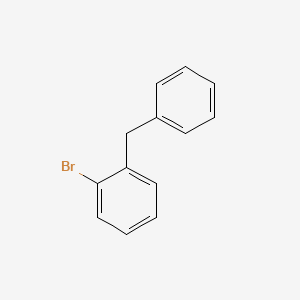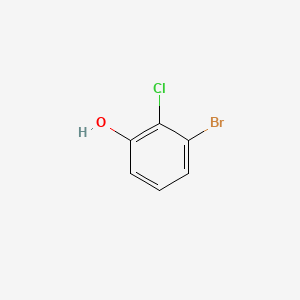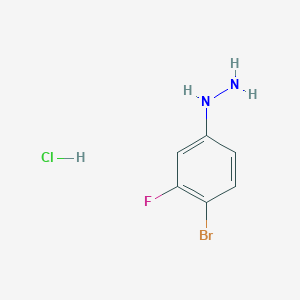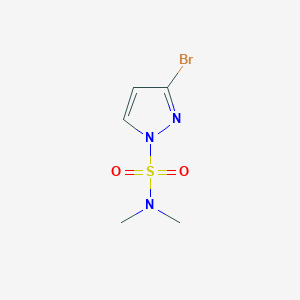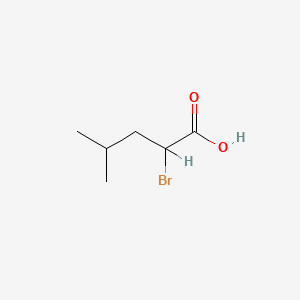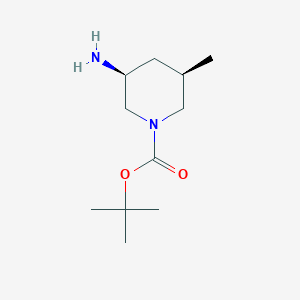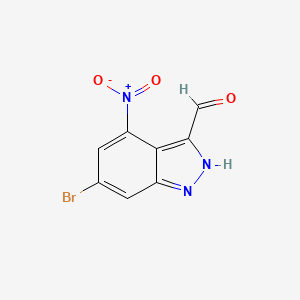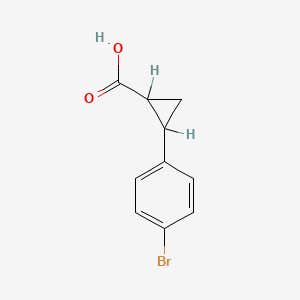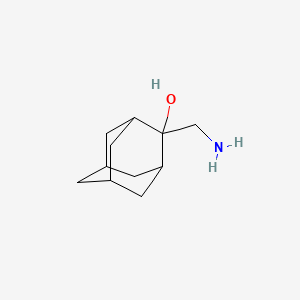
2-(Aminomethyl)adamantan-2-ol
Overview
Description
2-(Aminomethyl)adamantan-2-ol is a compound with the molecular formula C₁₁H₁₉NO. It is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid, cage-like structure.
Preparation Methods
2-(Aminomethyl)adamantan-2-ol can be synthesized through several methods. One common synthetic route involves the condensation of 1,3-diaminopropane with ethyl formate, followed by radical cyclization . Another method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Industrial production methods often involve multi-step processes starting from adamantan-1-ol or adamantan-1-carboxylic acid.
Chemical Reactions Analysis
2-(Aminomethyl)adamantan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and iodine for oxidative dehydrogenation . Major products formed from these reactions include adamantylidene derivatives and other functionalized adamantane compounds .
Scientific Research Applications
2-(Aminomethyl)adamantan-2-ol has several scientific research applications. In chemistry, it serves as an intermediate in the synthesis of other adamantane derivatives . In biology and medicine, adamantane derivatives are known for their antiviral, antibacterial, and anticancer properties . The rigid structure of adamantane enhances the stability and distribution of drugs in the bloodstream, making it valuable in drug discovery . Additionally, it is used in materials science for the development of high-energy fuels and thermally stable polymers .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)adamantan-2-ol involves its interaction with various molecular targets and pathways. The rigid cage structure of adamantane shields functional groups from metabolic cleavage, enhancing drug stability . Adamantane derivatives disrupt various enzymes, showcasing diverse therapeutic activities such as anti-inflammatory, antiviral, and anticancer effects .
Comparison with Similar Compounds
2-(Aminomethyl)adamantan-2-ol can be compared with other adamantane derivatives such as 1-aminoadamantane (amantadine) and 2-cyanoadamantan-2-ol. While all these compounds share the adamantane scaffold, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties . The presence of the aminomethyl and hydroxyl groups in this compound allows for unique interactions and applications compared to other adamantane derivatives .
Properties
IUPAC Name |
2-(aminomethyl)adamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBCLFLXXIIDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28529-71-7 | |
| Record name | NSC145166 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


